2-Bromo-6-cyclopropylpyridine
Overview
Description
“2-Bromo-6-cyclopropylpyridine” is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 and is used as a building block in research .
Synthesis Analysis
The synthesis of bromocyclopropylpyridines, including this compound, has been achieved via the Sandmeyer reaction . The procedure involves the treatment of 2,6-dibromopyridine with cyclopropylboronic acid, Cs2CO3, Pd(PPh3)4, and 1,4-dioxane under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 0-8 °C .
Scientific Research Applications
Synthesis of Bioactive Compounds
2-Bromo-6-cyclopropylpyridine is instrumental in synthesizing 2-aminopyridines, compounds central to bioactive natural products, medicinally important compounds, and organic materials. Its reactivity facilitates efficient and flexible synthesis methods, opening avenues for creating diverse bioactive molecules through C-C cross-coupling reactions. This compound's utility underscores its significance in accessing 2-aminopyridines, crucial for developing pharmaceuticals and organic materials (Bolliger, Oberholzer, & Frech, 2011).
Multicomponent Chemistry
The derivative 2-bromo-6-isocyanopyridine exemplifies the compound's adaptability in multicomponent chemistry, serving as a universal convertible isocyanide. Its stability and synthetic efficiency make it an optimal reagent, facilitating the synthesis of complex molecules, including potent opioids, through an efficient, two-step process (van der Heijden, Jong, Ruijter, & Orru, 2016).
Electrocatalysis and Sustainable Chemistry
In the realm of green chemistry, this compound derivatives participate in electrocatalytic carboxylation reactions with CO2, demonstrating the compound's role in sustainable synthesis approaches. This process, conducted in ionic liquids, exemplifies an eco-friendly method to synthesize valuable carboxylic acids, showcasing the compound's contribution to advancing sustainable chemical practices (Feng, Huang, Liu, & Wang, 2010).
Advanced Material Synthesis
The synthesis of bromocyclopropylpyridines via the Sandmeyer reaction, utilizing aminocyclopropylpyridines as precursors, highlights the compound's utility in material science. These reactions produce bromo and chlorocyclopropylpyridines, serving as building blocks for creating advanced materials and chemical intermediates, further underscoring the broad applicability of this compound in synthesizing novel materials (Striela et al., 2017).
Properties
IUPAC Name |
2-bromo-6-cyclopropylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQSZDKUCGKHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671693 | |
Record name | 2-Bromo-6-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-26-1 | |
Record name | 2-Bromo-6-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-cyclopropylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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